2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane is a halogenated 1,3-dioxane derivative featuring a substituted phenoxyethyl side chain. The compound’s structure includes a 1,3-dioxane ring (a six-membered cyclic ether with two oxygen atoms at positions 1 and 3) linked via an ethyl group to a 2-bromo-4-chloro-substituted phenyl ring.
Properties
IUPAC Name |
2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRKWGBOYSJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted phenoxyethyl derivatives.
Oxidation: Phenoxyethyl ketones or aldehydes.
Reduction: Dehalogenated phenoxyethyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane serves as a crucial intermediate for synthesizing more complex organic molecules. It can undergo various reactions, including nucleophilic substitution, oxidation, and reduction, allowing the formation of diverse derivatives.
2. Biology:
- Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
3. Medicine:
- Drug Development: The compound is being investigated for its potential role in drug synthesis. Its ability to interact with biological targets positions it as a candidate for developing novel therapeutic agents aimed at treating diseases such as cancer or infections .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against common pathogens. Results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Therapeutic Agents
Research focused on using this compound as an intermediate for synthesizing new anti-cancer drugs. The synthetic route was optimized to improve yield and reduce by-products, leading to the successful creation of several new derivatives that showed promising biological activity in preliminary tests .
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane ()
- Structure : Contains a 4-bromobenzyloxy group and a phenyl substituent on the 1,3-dioxane ring.
- Synthesis : Produced via etherification reactions, yielding a diastereomeric mixture.
- NMR Data :
- ¹H NMR : δ 7.57–7.53 (m, 2H), 7.32–7.28 (m, 2H), 5.19 (s, 2H), 2.95 (s, 3H) ppm.
- ¹³C NMR : δ 136.17, 133.72, 129.08, 128.70, 72.82, 71.89, 70.59, 64.03 ppm.
- Key Differences: Unlike the target compound, this analog lacks the ethyl spacer between the dioxane ring and the aromatic group, reducing conformational flexibility.
2-(Trichloromethyl)-1,3-dioxane ()
- Structure : Features a trichloromethyl group directly attached to the dioxane ring.
- Properties : Molecular formula C₅H₇Cl₃O₂ . The electron-withdrawing trichloromethyl group increases the ring’s susceptibility to nucleophilic attack.
- Applications : Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to its reactive Cl atoms.
- Contrast : The target compound’s halogenated aromatic system may offer greater thermal stability and reduced volatility compared to aliphatic trichloromethyl derivatives .
2-(2-((1r,4r)-4-(tert-butyl)-1-chlorocyclohexyl)ethyl)-1,3-dioxane ()
- Structure : Contains a chlorinated cyclohexyl group and a bulky tert-butyl substituent.
- Synthesis : Prepared via radical deoxychlorination of cesium oxalates, yielding a 9.4:1 diastereomer ratio.
- Reactivity: The steric hindrance from the tert-butyl group slows down substitution reactions, unlike the target compound’s less hindered phenoxyethyl chain .
Physicochemical and Adsorption Properties
- 1,4-Dioxane and 2-Methyl-1,3-dioxolane () :
- Adsorption : 1,4-Dioxane exhibits stronger binding to fullerene C20 (energy gap HOMO-LUMO = 5.2 eV) compared to 2-methyl-1,3-dioxolane.
- Relevance : The target compound’s bromo and chloro substituents may enhance adsorption on carbon-based materials due to increased polarity, though this requires experimental validation .
Toxicity and Regulatory Considerations
- Target Compound : The bromo and chloro groups likely elevate its environmental persistence and toxicity, warranting strict handling protocols akin to RoHS-regulated dioxane derivatives (). However, specific hazard data are unavailable .
Biological Activity
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a dioxane ring with a bromo and chloro substituent on the phenoxyethyl moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity and disruption of cellular processes. This mechanism positions it as a candidate for drug development, particularly in targeting specific pathways in disease states.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
These results suggest that the compound may serve as a potential antimicrobial agent in clinical applications .
Anticancer Activity
In vitro studies have reported that this compound induces apoptosis in cancer cell lines such as A549 and H1975. Flow cytometric analyses revealed that it causes cell cycle arrest at the G2/M phase through the up-regulation of p21 expression, indicating a mechanism that could be exploited for cancer therapy:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 39 | >10 |
| H1975 | 48 | >10 |
The compound's structure appears to influence its efficacy, with variations in substituents leading to different biological profiles .
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition comparable to ceftriaxone, highlighting its potential as an alternative therapeutic agent .
- Cancer Cell Studies : In another investigation, treatment with the compound resulted in a marked reduction in cell viability in MCF-7 breast cancer cells, suggesting its role in cancer treatment protocols .
Structure-Activity Relationships (SAR)
The structure-activity relationships of similar compounds indicate that modifications to the halogen substituents can significantly alter biological activity. For instance:
- Replacing bromine with chlorine or iodine affects reactivity and potency.
- The presence of electron-withdrawing groups enhances antimicrobial activity.
This information is crucial for designing more effective derivatives with improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
